5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide is a synthetic small molecule characterized by a brominated furan carboxamide moiety linked to a substituted pyrimidine-piperidine scaffold. The compound’s structure integrates a bromine atom at the 5-position of the furan ring, a methyl group at the 6-position of the pyrimidine core, and a piperidin-1-yl group at the pyrimidine’s 2-position.
Properties
IUPAC Name |
5-bromo-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-11-9-12(10-18-15(22)13-5-6-14(17)23-13)20-16(19-11)21-7-3-2-4-8-21/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTRWCAQHBKEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Variations: The target compound’s pyrimidine-furan core contrasts with Tofacitinib’s pyrrolopyrimidine scaffold. The sulfonamide group in N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide introduces higher polarity compared to the carboxamide in the target compound, likely affecting solubility and membrane permeability .
Bromine Substitution :
- Bromine is present in both the target compound and 4-(4-bromo-2-oxo-...piperidine-1-carboxamide , suggesting a role in halogen bonding or steric hindrance during target engagement. However, its position on a furan vs. benzodiazol ring may lead to divergent biological effects .
Piperidine Modifications :
- The piperidine ring in the target compound is substituted at the pyrimidine’s 2-position, whereas Tofacitinib’s piperidine is part of a bicyclic system. This difference could influence conformational flexibility and selectivity in kinase interactions .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~354 g/mol) falls within the acceptable range for oral bioavailability, unlike the bulkier sulfonamide analog (~540 g/mol) .
- Polarity: The carboxamide group in the target compound may enhance aqueous solubility compared to Tofacitinib’s cyano group, which is more lipophilic .
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a brominated furan-carboxylic acid with a pyrimidine-methylamine intermediate, analogous to methods used for 4-(4-bromo-2-oxo-...piperidine-1-carboxamide (56% yield via procedure H) .
Crystallographic and Structural Studies
- The target compound’s crystal structure, if resolved, would likely employ SHELX programs (e.g., SHELXL for refinement), as evidenced by their widespread use in small-molecule crystallography .
- In contrast, N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide was analyzed for packing motifs and hydrogen-bonding networks, highlighting how sulfonamide vs. carboxamide groups dictate crystal lattice interactions .
Biological Activity
5-bromo-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C16H19BrN4O2. Its structure features a furan ring, a pyrimidine moiety, and a piperidine group, which contribute to its biological activity.
Pharmacological Properties
The compound has been investigated for various biological activities, including:
- Antibacterial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus . The presence of the bromine atom and the piperidine ring enhances its interaction with bacterial enzymes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an important target in treating Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties. Similar derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound's ability to inhibit enzymes like AChE suggests it interacts with the active site of these enzymes, blocking substrate access and preventing normal function .
- Interference with Cellular Signaling : It may disrupt signaling pathways involved in cell growth and survival, particularly in cancer cells. This interference can lead to increased apoptosis and reduced tumor growth .
- Antimicrobial Mechanism : The structural features allow for effective binding to bacterial receptors or enzymes, leading to disruption of bacterial cell wall synthesis or function .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
